molecular formula C8H12N4O5 B1684299 Azacitidine CAS No. 320-67-2

Azacitidine

Cat. No. B1684299
CAS RN: 320-67-2
M. Wt: 244.2 g/mol
InChI Key: NMUSYJAQQFHJEW-KVTDHHQDSA-N
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Description

Azacitidine is a nucleoside analogue of cytidine used to treat patients with French-American-British (FAB) myelodysplastic syndrome (bone marrow problem) subtypes, including refractory anemia or chronic leukemia . It is also used to treat juvenile myelomonocytic leukemia (JMML) . Azacitidine belongs to the group of medicines called metabolites .


Synthesis Analysis

Azacitidine synthesis involves the silylation of azacytosine in the presence of N,O-bis-trimethylsilyl-trifluoroacetamide . Three 25-mg/mL azacitidine suspensions were prepared from different lots of powdered drug .


Molecular Structure Analysis

Azacitidine is a nucleoside analogue of cytidine . It specifically inhibits DNA methylation by trapping DNA methyltransferases .


Chemical Reactions Analysis

Azacitidine suspensions for injection prepared via a cold-chain method were chemically stable during the first 48 hours when stored protected from light at 2–8 °C .


Physical And Chemical Properties Analysis

Azacitidine has a molecular weight of 244.2 and is soluble in DMSO at 29 mg/mL . It is stored as a powder at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

Epigenetic Effects in Myelodysplastic Syndromes (MDS)

Azacitidine (Aza) is a key treatment for high-risk myelodysplastic syndromes (MDS). A comprehensive study evaluated its epigenetic effects on MDS bone marrow progenitor cells. The study revealed that Aza significantly upregulates gene expression, with notable activation of endogenous retroviruses (ERVs). It induces DNA hypomethylation predominantly in heterochromatin regions, and this hypomethylation is significantly correlated with changes in the histone modification H3K9me3. However, the overall gene expression increase is only partly explained by epigenetic changes, suggesting other mechanisms might contribute to Aza's clinical effects in MDS (Tobiasson et al., 2017).

Azacitidine and Acute Myeloid Leukemia (AML)

In older patients with acute myeloid leukemia (AML), Azacitidine (AZA) offers a novel therapeutic option. However, its mechanism of action and determinants of clinical response are not fully defined. A study investigating the combined administration of AZA with the histone deacetylase inhibitor Vorinostat (VOR) showed no significant increase in overall response rate or overall survival, indicating no benefit from the concurrent administration. The study also identified mutations in CDKN2A, IDH1, and TP53 genes that are associated with reduced overall survival, implicating the role of cell-cycle arrest in AZA's clinical activity (Craddock et al., 2017).

Azacitidine in Liposomal Nanoformulation for Breast Cancer Chemotherapy

A study focused on formulating azacitidine-loaded liposome (AZA-LIPO) for breast cancer chemotherapy. The optimized AZA-LIPO demonstrated significant cell viability and increased internalization in MCF-7 breast cancer cells compared to free AZA. The findings suggest that AZA-LIPO could be an effective anti-cancer drug delivery system for breast cancer treatment, pending further preclinical and clinical studies (Kesharwani et al., 2021).

Azacitidine in Japanese Patients with MDS

A Phase I/II study conducted in Japan evaluated azacitidine's pharmacokinetics, efficacy, and safety in Japanese patients with MDS. The study found that azacitidine is nearly completely absorbed after subcutaneous administration and is well-tolerated. The hematologic improvement and response rates were notable, with no significant differences between subcutaneous and intravenous routes of administration. This indicates azacitidine's potential as a useful therapeutic agent in Japanese patients with MDS (Uchida et al., 2011).

Safety And Hazards

Azacitidine is harmful if swallowed and may cause genetic defects and cancer . It may also cause skin and eye irritation . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .

Future Directions

Venetoclax-based combinations are being investigated in acute myeloid leukemia (AML) with the ultimate goal of improving cure rates across many subgroups . Controlling the identified genes (e.g., the metallothionein gene family) and “cellular response”-related pathways may provide crucial clues to address azacitidine resistance in patients with AML .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
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InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
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InChI Key

NMUSYJAQQFHJEW-KVTDHHQDSA-N
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Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
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Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
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Molecular Formula

C8H12N4O5
Record name 5-AZACYTIDINE
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DSSTOX Substance ID

DTXSID9020116
Record name 5-Azacytidine
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Molecular Weight

244.20 g/mol
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Physical Description

5-azacytidine is a white crystalline powder. (NTP, 1992), Solid
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Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL)
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Mechanism of Action

Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine may induce antineoplastic activity by inhibition of DNA methyltransferase at low doses and cytotoxicity through incorporation into RNA and DNA at high doses. Covalent binding to DNA methyltransferase results in hypomethylation of DNA and prevents DNA synthesis. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein, resulting in cell death., Telomerase activation is thought to be a critical step in cellular immortality and oncogenesis. Several reagents including differentiation-inducing and antineoplastic agents are known to inhibit telomerase activity, although the molecular mechanisms through which they inhibit telomerase activity remain unclear. Demethylating reagents have recently been used as potential antineoplastic drugs for some types of cancers including those of the prostate. In the present study, we examined the effect of the demethylating reagent 5-azacytidine (5-aza-CR) on telomerase activity using cells of two prostate cancer cell lines, DU-145 and TSU-PR1. 5-aza-CR treatment significantly reduced telomerase activity in TSU-PR1 cells, but not in DU-145 cells, although growth inhibition was observed to a similar extent in both cell lines. Reverse transcription-PCR analyses revealed that inhibition of telomerase activity was accompanied by down-regulation of telomerase catalytic subunit (hTERT) mRNA expression. Transient expression assays showed that 5-aza-CR repressed the transcriptional activity of the hTERT promoter and that the E-box within the core promoter was responsible for this down-regulation. Western blot analyses revealed that 5-aza-CR reactivated p16 expression and repressed c-Myc expression in TSU-PR1 cells but not in DU-145 cells. Overexpression of p16 in TSU-PR1 cells led to significant repression of c-Myc transcription. These findings suggest that 5-aza-CR inhibits telomerase activity via transcriptional repression of hTERT, in which p16 and c-Myc may play a key role., Cellular differentiation is controlled by a variety of factors including gene methylation, which represses particular genes as cell fate is determined. The incorporation of 5-azacytidine (5azaC) into DNA in vitro prevents methylation and thus can alter cellular differentiation pathways. Human bone marrow fibroblasts and MG63 cells treated with 5azaC were used as models of osteogenic progenitors and of a more mature osteoblast phenotype, respectively. The capacity for differentiation of these cells following treatment with glucocorticoids was investigated. 5azaC treatment led to significant expression of the osteoblastic marker alkaline phosphatase in MG63 osteosarcoma cells, which was further augmented by glucocorticoids; however, in human marrow fibroblasts alkaline phosphatase activity was only observed in glucocorticoid-treated cultures. MG63 cells represent a phenotype late in the osteogenic lineage in which demethylation is sufficient to induce alkaline phosphatase activity. Marrow fibroblasts are at an earlier stage of differentiation and require stimulation with glucocorticoids. In contrast, the expression of osteocalcin, an osteoblastic marker, was unaffected by 5azaC treatment, suggesting that regulation of expression of the osteocalcin gene does not involve methylation. These models provide novel approaches to the study of the control of differentiation in the marrow fibroblastic system.
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Product Name

Azacitidine

Color/Form

Crystals from methanol

CAS RN

320-67-2
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Melting Point

442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
37,000
Citations
JPJ Issa, HM Kantarjian, P Kirkpatrick - Nature reviews. Drug discovery, 2005 - nature.com
… azacitidine plus supportive care with supportive care alone (‘observation’ group) in ~200 patients with any of the five subtypes of MDS5. Azacitidine … over to the azacitidine group on the …
Number of citations: 221 www.nature.com
AB Glover, B Leyland-Jones - Cancer Treat Rep, 1987 - books.google.com
… Phosphorylation Azacitidine is transported into mammalian cells by the … azacitidine undergoes three sequential phosphorylation reactions to reach its presumed active form, azacitidine …
Number of citations: 146 books.google.com
E Kaminskas, AT Farrell, YC Wang, R Sridhara… - The …, 2005 - academic.oup.com
… one randomized, controlled trial comparing azacitidine administered sc with best … azacitidine was administered sc and in the other in which it was administered iv The dose of azacitidine…
Number of citations: 547 academic.oup.com
CD DiNardo, BA Jonas, V Pullarkat… - … England Journal of …, 2020 - Mass Medical Soc
… the azacitidine–venetoclax group and 145 in the azacitidine–… was 14.7 months in the azacitidine–venetoclax group and 9.6 … remission was higher with azacitidine–venetoclax than with …
Number of citations: 506 www.nejm.org
R Costa, H Abdulhaq, B Haq, RK Shadduck, J Latsko… - Cancer, 2011 - Wiley Online Library
… The records of thirty-eight patients diagnosed with CMML and treated with azacitidine at our institution were reviewed. Azacitidine was administered at 75 mg/m 2 /day for 7 days or 100 …
Number of citations: 167 acsjournals.onlinelibrary.wiley.com
E Kaminskas, A Farrell, S Abraham, A Baird… - Clinical cancer …, 2005 - AACR
Purpose: This article summarizes data submitted to the US Food and Drug Administration for marketing approval of azacitidine as injectable suspension (Vidaza, Pharmion Corporation, …
Number of citations: 486 aacrjournals.org
AH Wei, H Döhner, C Pocock… - … England Journal of …, 2020 - Mass Medical Soc
… -controlled trial of the oral formulation of azacitidine (CC-486, a hypomethylating agent that is not bioequivalent to injectable azacitidine), as maintenance therapy in patients with AML …
Number of citations: 291 www.nejm.org
P Montesinos, C Recher, S Vives… - … England Journal of …, 2022 - Mass Medical Soc
… -azacitidine group than in the placebo-and-azacitidine group (… -azacitidine group and 12% in the placebo-and-azacitidine … and azacitidine and 7.9 months with placebo and azacitidine (…
Number of citations: 179 www.nejm.org
S Thépot, R Itzykson, V Seegers… - American journal of …, 2014 - Wiley Online Library
Limited data are available on azacitidine (AZA) treatment and its prognostic factors in acute myeloid leukemia (AML). One hundred and forty‐nine previously untreated AML patients …
Number of citations: 119 onlinelibrary.wiley.com
P Fenaux, GJ Mufti, E Hellstrom-Lindberg… - The lancet …, 2009 - thelancet.com
… In this trial, we aimed to assess the effect of azacitidine on overall survival compared with … azacitidine (n=179) or conventional care regimens (n=179). Four patients in the azacitidine …
Number of citations: 892 www.thelancet.com

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